molecular formula C15H20BN3O2 B6342242 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester CAS No. 1356411-28-3

2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester

Cat. No.: B6342242
CAS No.: 1356411-28-3
M. Wt: 285.15 g/mol
InChI Key: HBOGTTHHRBAGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both imidazole and pyridine rings in its structure makes it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester typically involves the reaction of 2-(2-Methylimidazol-1-yl)pyridine with boronic acid derivatives. One common method is the palladium-catalyzed borylation of aryl halides with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also helps in maintaining consistency and reducing the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids.

    Reduction: It can be reduced to form boronates.

    Substitution: It participates in nucleophilic substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various boronic acids, boronates, and substituted derivatives, which are valuable intermediates in organic synthesis.

Scientific Research Applications

2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research:

    Chemistry: It is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules.

    Biology: This compound is used in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.

    Industry: It is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester involves its ability to form stable complexes with various metal catalysts. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of carbon-carbon bonds. The imidazole and pyridine rings facilitate the coordination with metal centers, enhancing the efficiency of the reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid pinacol ester
  • 2-(2-Methylimidazol-1-yl)pyridine-3-boronic acid pinacol ester

Uniqueness

Compared to similar compounds, 2-(2-Methylimidazol-1-yl)pyridine-4-boronic acid pinacol ester offers unique advantages due to its specific structural features. The position of the boronic acid group on the pyridine ring provides distinct reactivity patterns, making it more suitable for certain types of coupling reactions. Additionally, the presence of the imidazole ring enhances its stability and coordination properties, making it a valuable reagent in various chemical transformations.

Properties

IUPAC Name

2-(2-methylimidazol-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BN3O2/c1-11-17-8-9-19(11)13-10-12(6-7-18-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOGTTHHRBAGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C=CN=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.